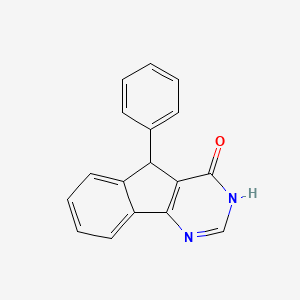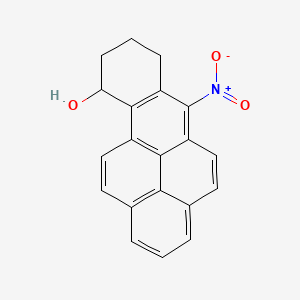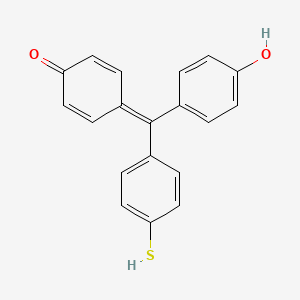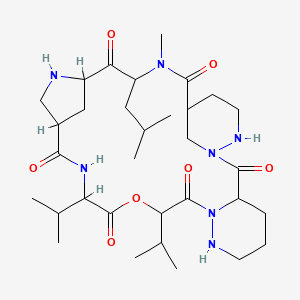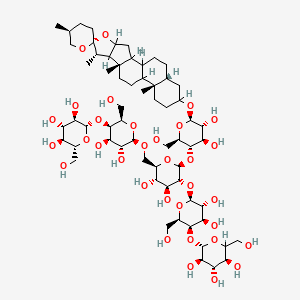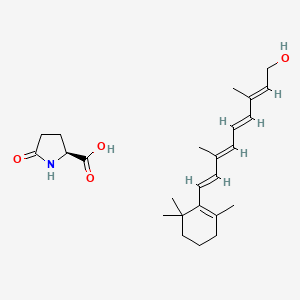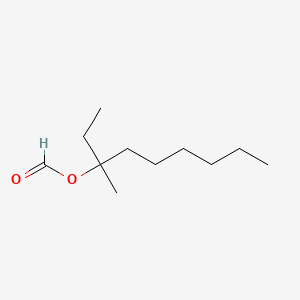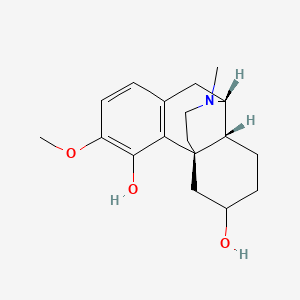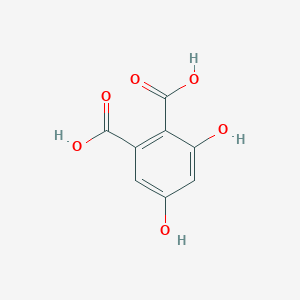
3,5-Dihydroxyphthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxyphthalic acid is an organic compound with the molecular formula C8H6O6. It is a derivative of phthalic acid, characterized by the presence of two hydroxyl groups at the 3 and 5 positions on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dihydroxyphthalic acid can be synthesized through several methods. One common approach involves the hydroxylation of phthalic acid derivatives. The reaction typically requires a strong oxidizing agent, such as potassium permanganate or chromium trioxide, under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently hydroxylated to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of phthalic acid or its esters. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of catalysts, such as vanadium pentoxide, can enhance the efficiency of the oxidation process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dihydroxyphthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding phthalic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Phthalic acid.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3,5-Dihydroxyphthalic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and plasticizers
Mécanisme D'action
The mechanism of action of 3,5-Dihydroxyphthalic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic Acid: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
3,4-Dihydroxyphthalic Acid: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.
4,5-Dihydroxyphthalic Acid: Another isomer with distinct chemical properties and uses
Uniqueness
Its ability to undergo various chemical reactions and its antioxidant properties make it valuable in research and industrial applications .
Propriétés
Numéro CAS |
3209-07-2 |
|---|---|
Formule moléculaire |
C8H6O6 |
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
3,5-dihydroxyphthalic acid |
InChI |
InChI=1S/C8H6O6/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,9-10H,(H,11,12)(H,13,14) |
Clé InChI |
BMNZPIHTZJNWOV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




